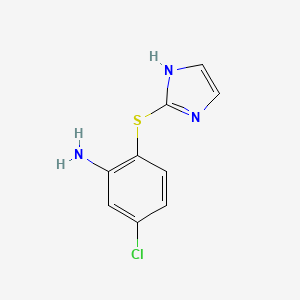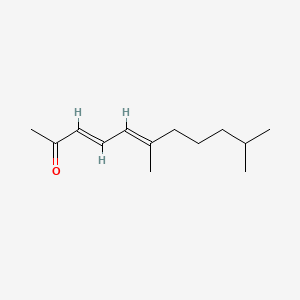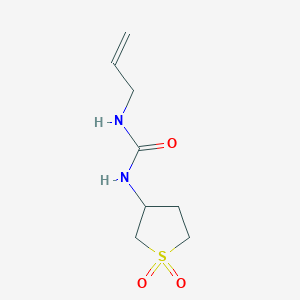
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea typically involves the reaction of tetrahydrothiophene with an appropriate sulfonating agent to introduce the sulfone group. This is followed by the reaction with an isocyanate to form the urea linkage. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or sulfide derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group can form strong interactions with active sites, leading to inhibition or activation of the target. The urea linkage can also participate in hydrogen bonding, further stabilizing the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide: Known for its activity as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator.
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-pyridin-2-ylthiourea: Studied for its potential biological activities.
Uniqueness
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea stands out due to its unique combination of a sulfone group and a urea linkage, which provides a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential in diverse scientific fields make it a compound of significant interest.
Propriétés
Formule moléculaire |
C8H14N2O3S |
|---|---|
Poids moléculaire |
218.28 g/mol |
Nom IUPAC |
1-(1,1-dioxothiolan-3-yl)-3-prop-2-enylurea |
InChI |
InChI=1S/C8H14N2O3S/c1-2-4-9-8(11)10-7-3-5-14(12,13)6-7/h2,7H,1,3-6H2,(H2,9,10,11) |
Clé InChI |
TWOYYRYFSBHIFR-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)NC1CCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


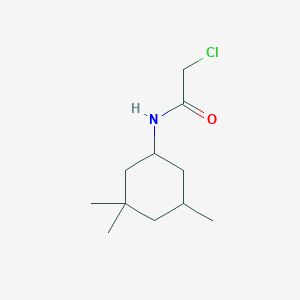
![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12121655.png)
![8-Methoxy-3-[(4-methylpiperazinyl)carbonyl]chromen-2-one](/img/structure/B12121658.png)

![(4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B12121663.png)

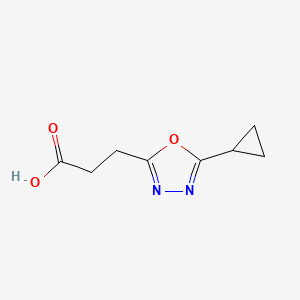
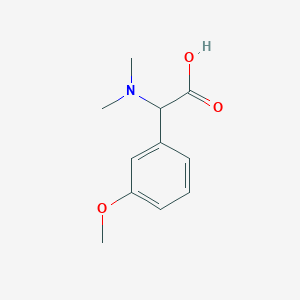
![6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B12121674.png)

